molecular formula C11H17NO4 B8539411 2-(5-Oxo-hexyl)-4,5-dihydro-oxazole-4-carboxylic acid methyl ester

2-(5-Oxo-hexyl)-4,5-dihydro-oxazole-4-carboxylic acid methyl ester

Cat. No.: B8539411
M. Wt: 227.26 g/mol
InChI Key: LQNHEYROVLGQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Oxo-hexyl)-4,5-dihydro-oxazole-4-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C11H17NO4 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

methyl 2-(5-oxohexyl)-4,5-dihydro-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C11H17NO4/c1-8(13)5-3-4-6-10-12-9(7-16-10)11(14)15-2/h9H,3-7H2,1-2H3

InChI Key

LQNHEYROVLGQEF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCC1=NC(CO1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 3-hydroxy-2-(6-oxo-heptanoylamino)-propionic acid methyl ester (1.50 g, 6.12 mmol) in dry and degassed THF (24 mL) was added at −10° C. to a solution of (methoxycarbonylsulfamoyl)triethylammonium hydroxide (1.79 g, 7.31 mmol) in dry and degassed THF (24 mL) and the resulting suspension was stirred at 0° C. for 1.5 h. The reaction mixture was then stirred at reflux for 1 h. The mixture was then allowed to cool down to rt and filtered and the solvent was removed under reduced pressure. Purification of the residue by FC (97:3 EA-MeOH) gave the title compound as a light yellow oil. TLC: rf (97:3 EA-MeOH)=0.37. LC-MS-conditions 02: tR=0.62 min [M+H]+=228.53.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-hydroxy-2-(6-oxo-heptanoylamino)-propionic acid methyl ester
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
1.79 g
Type
reactant
Reaction Step Three

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